Cas no 943749-58-4 (8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one)

8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one structure
943749-58-4 structure
Produktname:8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
CAS-Nr.:943749-58-4
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD24387058
CID:3032317
PubChem ID:59300361

8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 8-bromo-1,2-dihydroisoquinolin-3(4H)-one
    • 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
    • 8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
    • ZB0314
    • 8-bromo-1,4-dihydroisoquinolin-3(2H)-one
    • MFCD24387058
    • SCHEMBL1948839
    • 8-bromo-2,4-dihydro-1H-isoquinolin-3-one
    • DTXSID801276511
    • SY263243
    • CS-0062216
    • 8-Bromo-1,4-dihydro-2H-isoquinolin-3-one
    • DB-208102
    • HTSMLQVNWVZSLU-UHFFFAOYSA-N
    • AKOS023824104
    • 943749-58-4
    • SCHEMBL1848440
    • F53178
    • KS-9157
    • 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone
    • MDL: MFCD24387058
    • Inchi: 1S/C9H8BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-3H,4-5H2,(H,11,12)
    • InChI-Schlüssel: HTSMLQVNWVZSLU-UHFFFAOYSA-N
    • Lächelt: O=C1CC2C(=C(C=CC=2)Br)CN1

Berechnete Eigenschaften

  • Genaue Masse: 224.97893g/mol
  • Monoisotopenmasse: 224.97893g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 195
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 29.1Ų
  • XLogP3: 1.4

8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A449874-100mg
8-Bromo-1,2-dihydroisoquinolin-3(4H)-one
943749-58-4 97%
100mg
$259.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SQ423-200mg
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
943749-58-4 95%
200mg
1334.0CNY 2021-07-15
eNovation Chemicals LLC
Y0996652-1g
8-Bromo-1,4-dihydro-2H-isoquinolin-3-one
943749-58-4 95%
1g
$510 2024-08-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SQ423-100mg
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
943749-58-4 95%
100mg
2003CNY 2021-05-07
Chemenu
CM424321-1g
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
943749-58-4 95%+
1g
$*** 2023-03-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SQ423-50mg
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
943749-58-4 95%
50mg
444.0CNY 2021-07-15
Aaron
AR00LJ8D-100mg
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
943749-58-4 95%
100mg
$184.00 2025-02-28
1PlusChem
1P00LJ01-250mg
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
943749-58-4 95%
250mg
$418.00 2025-03-01
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02789-5g
8-bromo-1,4-dihydroisoquinolin-3(2H)-one
943749-58-4 95%
5g
$1440 2023-09-07
eNovation Chemicals LLC
Y1050517-500mg
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
943749-58-4 95%
500mg
$660 2025-02-20

8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Pyrophosphoric acid ;  10 min, 160 °C
Referenz
Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Pyrophosphoric acid ;  10 min, 160 °C
Referenz
Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer
, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers
, United States, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Oxygen ;  15 min, 180 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 7, cooled
Referenz
Preparation of carbazole and carbazole-like compounds (e.g., pyridoindole and pyrrolodipyridine derivatives) useful for treating cancers
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Phosphoric acid ,  Oxygen ;  15 min, 180 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Referenz
Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Compounds and uses thereof
, World Intellectual Property Organization, , ,

8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Raw materials

8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Preparation Products

8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:943749-58-4)8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
A900836
Reinheit:99%
Menge:5g
Preis ($):2142.0
atkchemica
(CAS:943749-58-4)8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
CL11908
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung